InChI=1S/C13H17NO4/c1-3-18-13(17)11(8-15)14-12(16)10-6-4-9(2)5-7-10/h4-7,11,15H,3,8H2,1-2H3,(H,14,16)
. This indicates the presence of various functional groups such as ester, amide, and aromatic ring in the molecule. The synthesis of ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylates is achieved through the reaction of hippuric acid with ethyl 2-dimethylaminomethylene-3-oxoalkanoates in the presence of acetic anhydride. This method involves a condensation reaction followed by cyclization to form the desired pyranone ring system.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: